A Technical Guide to 2-Amino-4,5-dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Research
A Technical Guide to 2-Amino-4,5-dichlorobenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dichlorobenzoic acid (CAS No. 20776-61-8) is a halogenated anthranilic acid derivative that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern—an amino group ortho to a carboxylic acid, flanked by two chlorine atoms on the phenyl ring—provides a scaffold ripe for the construction of complex heterocyclic systems. This guide offers an in-depth analysis of its chemical properties, synthesis, and critical applications, with a particular focus on its utility as a starting material in the development of novel pharmaceutical agents.
Part 1: Physicochemical and Spectroscopic Profile
The identity and purity of a chemical building block are paramount in research and development. This section details the fundamental properties of 2-Amino-4,5-dichlorobenzoic acid.
Chemical and Physical Properties
This compound typically appears as a solid, ranging in color from off-white to light yellow.[1] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20776-61-8 | [2] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |
| Molecular Weight | 206.03 g/mol | |
| Melting Point | 213-214 °C | [2] |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in ether and alcohols; slightly soluble in water. | [3] |
| Storage | 4°C, protect from light. | [2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show two distinct signals in the aromatic region.
-
H-3 Proton: A singlet appearing at the highest field (lowest ppm) due to the strong electron-donating effect of the adjacent amino group.
-
H-6 Proton: A singlet appearing further downfield, influenced by the carboxylic acid and the chlorine at position 5.
-
Amine (NH₂) and Carboxyl (COOH) Protons: These will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum should display seven unique signals:
-
Carboxyl Carbon (C=O): The signal with the highest chemical shift, typically >165 ppm.
-
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring. The carbons directly attached to the chlorine atoms (C-4, C-5) and the amino group (C-2) will show characteristic shifts. The carbon bearing the carboxylic acid (C-1) will also be readily identifiable.
Part 2: Synthesis of 2-Amino-4,5-dichlorobenzoic Acid
The primary and most direct route for the synthesis of 2-Amino-4,5-dichlorobenzoic acid is the Hofmann rearrangement of 4,5-dichlorophthalimide. This reaction provides a high-yield pathway from a readily available starting material.
Synthesis Pathway: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. When applied to a phthalimide, it results in the corresponding anthranilic acid. The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed.
Caption: Workflow for the synthesis of 2-Amino-4,5-dichlorobenzoic acid.
Detailed Experimental Protocol
This protocol is based on a general procedure for the Hofmann rearrangement of a substituted phthalimide.[1]
Materials:
-
4,5-Dichlorophthalimide (1.0 eq)
-
25% Aqueous Sodium Hydroxide (NaOH) solution
-
Bromine (Br₂) (1.0 eq)
-
5% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Water (deionized)
-
Ice
Procedure:
-
Preparation of Sodium Hypobromite (NaOBr) Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, add 75 mL of 25% aqueous NaOH solution. Slowly add bromine (16.0 g, 0.1 mol) to the cold, stirred solution. Continue stirring until a clear, yellow solution of NaOBr is formed.
-
Preparation of Phthalimide Solution: In a separate beaker, dissolve 4,5-dichlorophthalimide (21.6 g, 0.1 mol) in 170 mL of 5% aqueous NaOH solution. Cool this solution to 0°C in an ice bath.
-
Reaction: Slowly add the cold phthalimide solution to the vigorously stirred, cold NaOBr solution. The addition should be controlled to maintain the temperature at or near 0°C.
-
Heating: After the addition is complete, continue to stir the reaction mixture vigorously for 5 minutes at 0°C. Then, remove the ice bath and heat the mixture to 80°C. Hold at this temperature for 2 minutes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until the pH is neutral. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with ice-cold water.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol, and then add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum to yield pure 2-Amino-4,5-dichlorobenzoic acid.[1]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Amino-4,5-dichlorobenzoic acid lies in its role as a versatile intermediate for constructing more complex molecules, particularly heterocyclic scaffolds of medicinal importance. The ortho-amino benzoic acid motif is a classic precursor for the synthesis of quinazolines and quinazolinones, structures that are prevalent in a wide range of biologically active compounds.
Key Scaffold Synthesis: Quinazolines
A significant application of 2-Amino-4,5-dichlorobenzoic acid is in the synthesis of 6,7-dichloro-substituted quinazolines. This specific substitution pattern has been explored in the development of various therapeutic agents. A United States Patent describes the use of 2-amino-4,5-dichlorobenzoic acid as a starting material for preparing 2,4,6,7-tetrachloroquinazoline, a key intermediate for further elaboration.[4]
Caption: Pathway from the core building block to advanced drug scaffolds.
Representative Protocol: Synthesis of 6,7-Dichloro-4(3H)-quinazolinone
This protocol demonstrates the utility of 2-Amino-4,5-dichlorobenzoic acid in forming a heterocyclic core. It is adapted from the Niementowski quinazolinone synthesis, a reliable method for this transformation.
Materials:
-
2-Amino-4,5-dichlorobenzoic acid (1.0 eq)
-
Formamide (excess, used as reagent and solvent)
-
High-temperature reaction vessel with overhead stirrer and condenser
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-Amino-4,5-dichlorobenzoic acid with an excess of formamide (e.g., 4-5 equivalents).
-
Heating: Heat the reaction mixture with stirring to a temperature between 130-180°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: Continue heating for several hours until the starting material is consumed. Water will be evolved as a byproduct of the cyclization.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the formamide solution.
-
Dilute the mixture with water to fully precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.
-
The crude 6,7-dichloro-4(3H)-quinazolinone can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Part 4: Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. 2-Amino-4,5-dichlorobenzoic acid is classified as harmful and an irritant.
GHS Hazard Information
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is 4°C, and the container should be protected from light.[2]
References
-
PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
-
ChemBK. (2024, April 9). Benzoic acid, 2-amino-4,5-dichloro-. Retrieved from [Link]
-
University of Cambridge. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
- Supporting Information for a scientific publication. (n.d.). 1H NMR and 13C NMR spectra.
-
ResearchGate. (n.d.). NMR 13C and 1H chemical shifts and coupling constants (D2O, 25°C). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Ng, S. W., & Tiekink, E. R. T. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2664. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]
- Janssen Pharmaceutica NV. (2010). Standard Patent AU 2010213814 B2.
- Smodiš, J., et al. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES.
-
SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid. Retrieved from [Link]
- Hess, H. J. E., & Cronin, T. H. (1966). United States Patent US3270019A.
